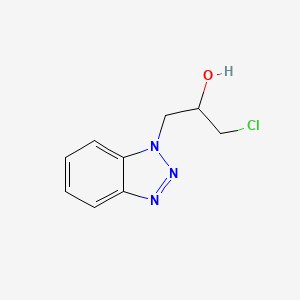
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate is an organic compound that belongs to the class of aromatic esters It features a benzene ring substituted with chlorine, fluorine, and isocyanate groups, along with an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with ethyl benzoate, nitration is performed to introduce a nitro group at the desired position on the benzene ring.
Halogenation: The nitro compound is then subjected to halogenation to introduce chlorine and fluorine atoms at specific positions.
Reduction: The nitro group is reduced to an amine group using reducing agents such as tin and hydrochloric acid.
Isocyanation: Finally, the amine group is converted to an isocyanate group using phosgene or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Addition Reactions: Alcohols or amines in the presence of a catalyst or under mild heating.
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing chlorine or fluorine.
Hydrolysis: Ethyl 2-chloro-4-fluoro-5-carboxybenzoate.
Addition Reactions: Urethanes or ureas depending on the nucleophile used.
科学的研究の応用
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs with specific biological activities.
Materials Science: Utilized in the preparation of polymers and advanced materials with unique properties.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
作用機序
The mechanism of action of ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This reactivity makes it useful in studying enzyme inhibition and protein labeling.
類似化合物との比較
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate can be compared with other similar compounds such as:
Ethyl 2-chloro-5-isocyanatobenzoate: Lacks the fluorine atom, which may affect its reactivity and applications.
Ethyl 4-fluoro-5-isocyanatobenzoate: Lacks the chlorine atom, leading to different chemical properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties that can be exploited in various applications.
特性
CAS番号 |
91151-66-5 |
|---|---|
分子式 |
C10H7ClFNO3 |
分子量 |
243.62 g/mol |
IUPAC名 |
ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate |
InChI |
InChI=1S/C10H7ClFNO3/c1-2-16-10(15)6-3-9(13-5-14)8(12)4-7(6)11/h3-4H,2H2,1H3 |
InChIキー |
FGZQEZUAHBDFKP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)F)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



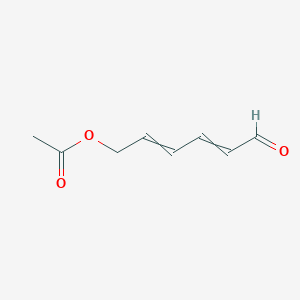


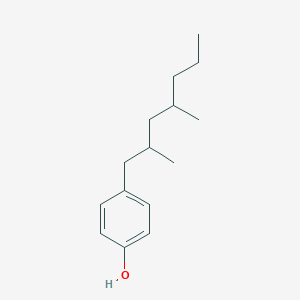
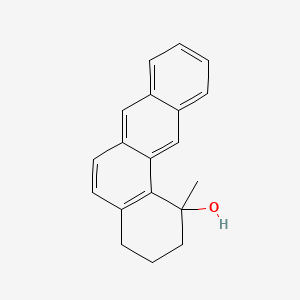

![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)


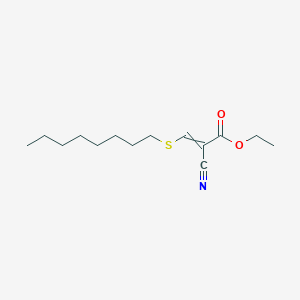
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)
